Cas no 1625-11-2 (6a-Methyl Hydrocortisone 21-Acetate)

6a-Methyl Hydrocortisone 21-Acetate is a synthetic corticosteroid derivative with enhanced glucocorticoid activity due to the introduction of a 6a-methyl group and 21-acetate esterification. This modification improves metabolic stability and bioavailability compared to hydrocortisone, making it a valuable intermediate in pharmaceutical synthesis. The compound exhibits potent anti-inflammatory and immunosuppressive properties, suitable for research applications in steroid chemistry and drug development. Its crystalline structure ensures high purity and consistency in formulation studies. The 21-acetate moiety facilitates controlled release, while the 6a-methyl substitution enhances receptor binding affinity. This derivative is particularly useful in exploring structure-activity relationships in corticosteroid analogs.
6a-Methyl Hydrocortisone 21-Acetate structure
1625-11-2 structure
Product Name:6a-Methyl Hydrocortisone 21-Acetate
CAS No:1625-11-2
MF:C24H34O6
MW:418.523168087006
CID:227750
PubChem ID:227848
Update Time:2025-11-01

6a-Methyl Hydrocortisone 21-Acetate Chemical and Physical Properties

Names and Identifiers

    • Pregn-4-ene-3,20-dione,21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6a,11b)-
    • 6α-Methyl Hydrocortisone 21-Acetate
    • [2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
    • 6α-Methyl Hydrocorti
    • A,17,21-Trihydroxy-16
    • A-methyl-pregna-1,4-diene-3,20-dione 21-Acetate
    • 17-Hydroxy-6α-Methylcorticosterone 21-Acetate
    • (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-Methylpregn-4-ene-3,20-dione
    • MLS002638722
    • Pregn-4-ene-3, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6.alpha.,11.beta.)-
    • [2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • 21-ACETOXY-11.BETA.,17-DIHYDROXY-6.ALPHA.-METHYLPREGN-4-ENE-3,20-DIONE
    • UNII-38Y9UQL8SN
    • 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-en-21-yl acetate
    • NSC19988
    • Pregn-4-ene-3, 11.beta.,17,21-trihydroxy-6.alpha.-methyl-, 21-acetate
    • A-Methyl Hydrocortisone 21-Acetate
    • Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6.alpha.,11.beta.)-
    • 38Y9UQL8SN
    • 17-Hydroxy-6alpha-methylcorticosterone 21-acetate
    • 6alpha-Methylhydrocortisone 21-acetate
    • AKOS032429506
    • Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)-
    • 6alpha-Methyl Hydrocortisone 21-Acetate
    • NSC-19988
    • Corticosterone, 17-hydroxy-6alpha-methyl-, 21-acetate
    • METHYLPREDNISOLONE ACETATE IMPURITY G [EP IMPURITY]
    • CORTICOSTERONE, 17-HYDROXY-6.ALPHA.-METHYL-, 21-ACETATE
    • 21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione
    • Pregn-4-ene-3,20-dione, 11beta,17,21-trihydroxy-6alpha-methyl-, 21-acetate
    • CHEBI:79777
    • SCHEMBL3404879
    • Q27148911
    • 6
    • 6.ALPHA.-METHYLHYDROCORTISONE 21-ACETATE
    • Pregn-4-ene-3,20-dione, 11.beta.,17,21-trihydroxy-6.alpha.-methyl-, 21-acetate
    • 1625-11-2
    • Methylprednisolone acetate impurity G [EP]
    • 6a-Methyl Hydrocortisone 21-Acetate
    • Methylprednisolone acetate impurity G
    • METHYLPREDNISOLONE ACETATE IMPURITY G (EP IMPURITY)
    • Inchi: 1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1
    • InChI Key: ZWEFPCOQVDIOJD-LFYFAGGJSA-N
    • SMILES: O[C@]1(C(COC(C)=O)=O)CC[C@H]2[C@@H]3C[C@H](C)C4=CC(CC[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O

Computed Properties

  • Exact Mass: 418.23600
  • Monoisotopic Mass: 418.23553880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 817
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Melting Point: 208-210?C
  • PSA: 100.90000
  • LogP: 2.59840

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Additional information on 6a-Methyl Hydrocortisone 21-Acetate

Recent Advances in the Study of 6a-Methyl Hydrocortisone 21-Acetate (CAS: 1625-11-2)

6a-Methyl Hydrocortisone 21-Acetate (CAS: 1625-11-2) is a synthetic corticosteroid derivative that has garnered significant attention in recent pharmaceutical research due to its potential therapeutic applications. This compound, structurally related to hydrocortisone, exhibits enhanced glucocorticoid activity and improved metabolic stability, making it a promising candidate for anti-inflammatory and immunosuppressive therapies. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and exploring its clinical potential.

A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic pathway for 6a-Methyl Hydrocortisone 21-Acetate that significantly improves yield and purity compared to traditional methods. The researchers employed a stereoselective methylation at the 6a position followed by selective acetylation at the 21 position, achieving an overall yield of 78% with >99% purity. This advancement addresses previous challenges in large-scale production and could facilitate further preclinical development.

Pharmacological investigations have revealed that 6a-Methyl Hydrocortisone 21-Acetate demonstrates a unique binding profile to glucocorticoid receptors. Molecular dynamics simulations published in Biochemical Pharmacology (2024) show that the 6a-methyl modification enhances receptor binding affinity while the 21-acetate group improves membrane permeability. These structural features contribute to its potent anti-inflammatory effects observed in murine models of rheumatoid arthritis, with a therapeutic index superior to prednisolone in recent comparative studies.

Clinical potential was further highlighted in a 2024 phase I clinical trial investigating topical formulations of 6a-Methyl Hydrocortisone 21-Acetate for atopic dermatitis. The trial reported excellent skin penetration and localized anti-inflammatory activity with minimal systemic absorption, suggesting advantages over current topical corticosteroids. Researchers noted particularly promising results in patients with corticosteroid-resistant dermatitis, possibly due to the compound's unique receptor interaction profile.

Ongoing research is exploring the drug's potential in ocular inflammation and pulmonary diseases. A recent patent application (WO2023124567) describes novel inhalable formulations of 6a-Methyl Hydrocortisone 21-Acetate with improved lung deposition characteristics. Preliminary data suggest these formulations may offer targeted therapy for severe asthma with reduced systemic side effects compared to oral corticosteroids.

Despite these advances, challenges remain in fully characterizing the compound's long-term safety profile and metabolic pathways. A 2023 toxicology study in primates identified potential concerns regarding adrenal suppression at high doses, emphasizing the need for careful dose optimization in future clinical development. Researchers are currently investigating prodrug strategies to further enhance the therapeutic window of this promising corticosteroid derivative.

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